molecular formula C7H15Br B566709 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 CAS No. 1219805-84-1

1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4

Cat. No.: B566709
CAS No.: 1219805-84-1
M. Wt: 186.144
InChI Key: KHNFYUURJZUZIA-VWGQSRBDSA-N
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Description

1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 is a stable isotope-labeled compound. It is used in various scientific research applications due to its unique properties. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 typically involves the bromination of 2-ethyl-3-methylbutane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine and deuterium. The process may involve the use of deuterated reagents to introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reagents and control the reaction conditions. The use of deuterated reagents in industrial settings ensures the consistent incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

Types of Reactions

1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Bases: Strong bases like potassium tert-butoxide are used in elimination reactions.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products Formed

    Substitution: Products include alcohols, ethers, and amines.

    Elimination: Alkenes are the primary products.

    Oxidation: Carboxylic acids, ketones, or aldehydes can be formed.

    Reduction: Alkanes or alcohols are typical products.

Scientific Research Applications

1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 is used in various fields of scientific research:

    Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

    Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of deuterium-labeled drugs.

    Industry: The compound is used in the development of new materials and chemical processes that require isotopic labeling.

Mechanism of Action

The mechanism of action of 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 involves its interaction with various molecular targets. The presence of deuterium atoms affects the compound’s behavior in chemical reactions, often leading to differences in reaction rates and pathways compared to non-deuterated analogs. The compound can participate in various pathways, including nucleophilic substitution and elimination reactions, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-ethylbutane
  • 1-Bromo-3-methylbutane
  • 1-Bromopentadecane

Uniqueness

1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. The presence of deuterium atoms provides valuable insights into reaction mechanisms and pathways, making it a valuable tool in scientific research.

Properties

CAS No.

1219805-84-1

Molecular Formula

C7H15Br

Molecular Weight

186.144

IUPAC Name

3-(bromomethyl)-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)pentane

InChI

InChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3/i2D3,3D3,6D

InChI Key

KHNFYUURJZUZIA-VWGQSRBDSA-N

SMILES

CCC(CBr)C(C)C

Synonyms

1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4

Origin of Product

United States

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